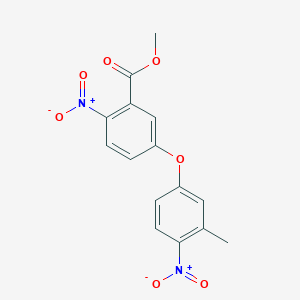
Methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate is an organic compound with a complex structure, characterized by the presence of nitro groups and a phenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate typically involves the reaction of 3-methyl-4-nitrophenol with 5-bromo-2-nitrobenzoic acid methyl ester under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium hydroxide, DMF as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy moiety can also participate in binding interactions with proteins and enzymes, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furaldehyde
- 3-(3-Methyl-4-nitrophenoxy)propan-1-amine hydrochloride
- 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride
Uniqueness
Methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and phenoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
51282-73-6 |
|---|---|
Fórmula molecular |
C15H12N2O7 |
Peso molecular |
332.26 g/mol |
Nombre IUPAC |
methyl 5-(3-methyl-4-nitrophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C15H12N2O7/c1-9-7-10(3-5-13(9)16(19)20)24-11-4-6-14(17(21)22)12(8-11)15(18)23-2/h3-8H,1-2H3 |
Clave InChI |
PROJGDPPFSSBHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


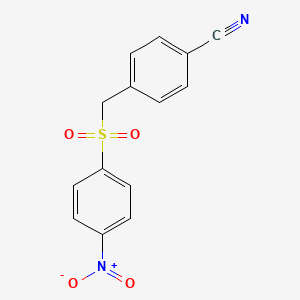

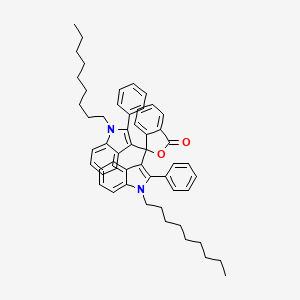
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
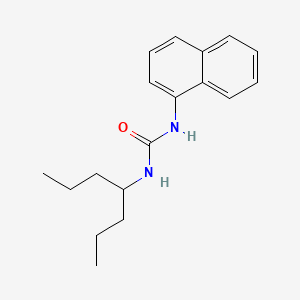
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
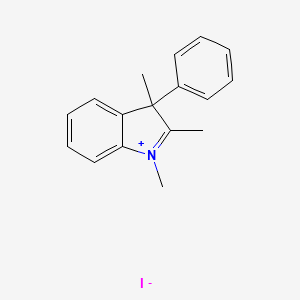
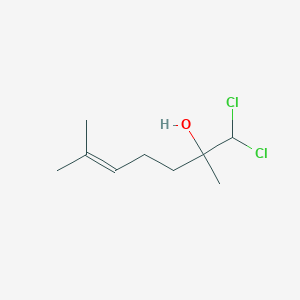
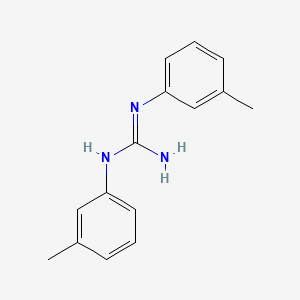
![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)
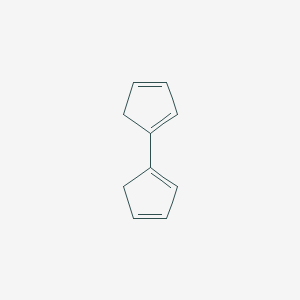

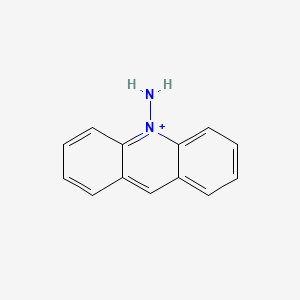
![N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14654201.png)
